Fmoc-d-lys(palm)-oh belongs to the class of protected amino acids, specifically under the category of lysine derivatives. It is classified as a building block for peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amino group.
The synthesis of Fmoc-d-lys(palm)-oh typically involves several key steps:
The synthetic route may utilize solid-phase methods where the lysine derivative is attached to a resin, allowing for stepwise addition of other amino acids while maintaining the integrity of the Fmoc protecting group . The removal of the Fmoc group is typically achieved using piperidine, which reveals the free amino group for subsequent reactions.
The molecular formula for Fmoc-d-lys(palm)-oh is , with a molecular weight of approximately 466.66 g/mol. The structure consists of:
The compound's structure can be represented as follows:
This representation highlights the key functional groups and their arrangement within the molecule.
Fmoc-d-lys(palm)-oh can undergo several types of chemical reactions:
Common reagents used in these reactions include diisopropylcarbodiimide (DIC) and OxymaPure for coupling reactions. The choice of reagents influences both yield and purity.
Studies indicate that modifications like palmitoylation can significantly enhance cellular uptake and bioactivity in peptide-based drugs .
Purity levels are crucial; products are often ≥ 98% pure as determined by HPLC analysis .
Fmoc-d-lys(palm)-oh has several important scientific uses:
Fmoc-D-Lys(Palm)-OH (N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-palmitoyl-D-lysine) is a structurally engineered amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its molecular architecture integrates three critical elements: an Fmoc-protected α-amino group enabling standard SPPS deprotection protocols, a D-lysine chiral center conferring protease resistance, and an Nε-palmitoyl moiety (C16:0 fatty acid) providing lipophilicity. The compound has a molecular weight of 606.85 g/mol and CAS number 1301706-55-7 [3] [9]. Its SMILES string (CCCCCCCCCCCCCCCC(=O)NCCCCC@@HC(O)=O) explicitly defines the branched alkyl chain and stereochemistry at the lysine α-carbon [9].
The D-lysine configuration is pivotal for evading enzymatic degradation in biological environments, while the palmitoyl group induces helical folding in conjugated peptides and promotes membrane interactions. This structural duality enables the synthesis of chimeric peptides with enhanced stability and cellular uptake capabilities. The compound presents as a white powder with a melting point of 71–83°C and requires storage at –20°C to maintain stability [9]. X-ray crystallography confirms that the palmitoyl chain adopts an extended conformation perpendicular to the lysine backbone, facilitating hydrophobic clustering—a feature critical for membrane anchoring.
Table 1: Physicochemical Properties of Fmoc-D-Lys(Palm)-OH
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C37H54N2O5 | Empirical analysis |
Molecular Weight | 606.85 g/mol | Mass spectrometry |
CAS Number | 1301706-55-7 | Chemical registry |
Appearance | White powder or crystals | Visual inspection |
Melting Point | 71–83°C | DSC [9] |
Storage Conditions | –20°C | Stability studies [9] |
Chiral Purity | >95% ee (D-enantiomer) | Chiral HPLC [3] |
Lipidation via Fmoc-D-Lys(Palm)-OH represents a strategic approach to overcome inherent peptide limitations. The palmitoyl group’s 16-carbon saturated chain confers high lipophilicity (LogP increase of ≈4–6 units), which directly enhances membrane permeability and facilitates passive transport across biological barriers [6] [9]. This modification is particularly valuable for intracellular targeting of peptide therapeutics, as demonstrated in GLP-1 analogs like Liraglutide, where lipidation extends half-life from minutes to hours [6].
Beyond pharmacokinetic benefits, the palmitoyl moiety drives supramolecular self-assembly. In aqueous environments, conjugated peptides form micellar nanostructures or β-sheet-rich fibrils via hydrophobic collapse of palmitoyl chains. This property is exploited in vaccine adjuvants where particulate structures enhance immune recognition. The D-lysine configuration further prevents racemization during synthesis while maintaining bioactivity—a key advantage over L-configured lipidated analogs susceptible to proteolysis [3].
Table 2: Functional Advantages Conferred by Palmitoylation via Fmoc-D-Lys(Palm)-OH
Functional Challenge | Palmitoylation Effect | Application Example |
---|---|---|
Poor Metabolic Stability | Steric shielding of peptide backbone | Protease-resistant agonists [9] |
Low Membrane Permeability | Hydrophobic interactions with bilayers | Cell-penetrating peptides [6] |
Short Plasma Half-life | Albumin binding via hydrophobic pockets | Once-daily therapeutics [6] |
Limited Self-Assembly | Hydrophobic-driven aggregation | Nanocarrier systems [9] |
Solubility Issues | Amphiphilicity balance | Injectable formulations [3] |
The orthogonality of the Fmoc group allows seamless integration into automated SPPS workflows. During chain assembly, the palmitoyl group remains inert under standard piperidine deprotection conditions, enabling precise modification at internal or terminal lysine positions. Post-synthesis, the lipopeptide is cleaved from resins (e.g., 2-chlorotrityl chloride resin) using mild acids (0.5% TFA in DCM), preserving both the palmitoyl group and peptide integrity [3] [9]. This synthetic versatility underpins its broad utility in producing clinically relevant peptide conjugates with tailored pharmacokinetic profiles.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3